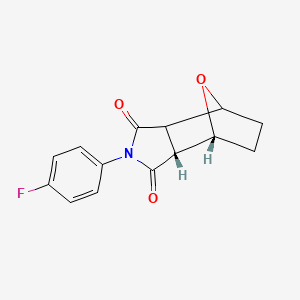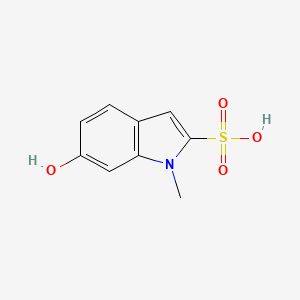
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid typically involves the methylation of indole derivatives followed by sulfonation. One common method includes the reaction of 1-methyl-1H-indole-2-carboxylic acid with sulfonating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation processes using sulfuric acid or other sulfonating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various sulfonated and methylated indole derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indole-2-carboxylic acid: Similar in structure but lacks the sulfonic acid group.
6-Hydroxy-1H-indole-2-sulfonic acid: Similar but without the methyl group.
Uniqueness
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is unique due to the presence of both the hydroxy and sulfonic acid groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry and industrial applications .
Propriétés
Formule moléculaire |
C9H9NO4S |
|---|---|
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
6-hydroxy-1-methylindole-2-sulfonic acid |
InChI |
InChI=1S/C9H9NO4S/c1-10-8-5-7(11)3-2-6(8)4-9(10)15(12,13)14/h2-5,11H,1H3,(H,12,13,14) |
Clé InChI |
DKPDCIWNAFWJNO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C1C=C(C=C2)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
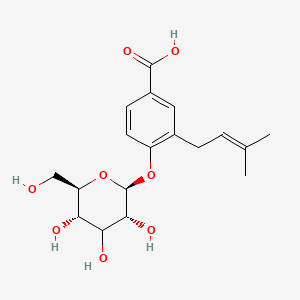

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
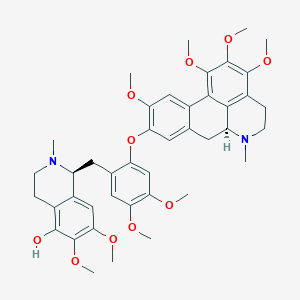

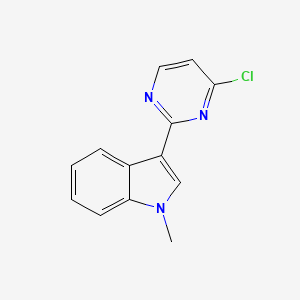
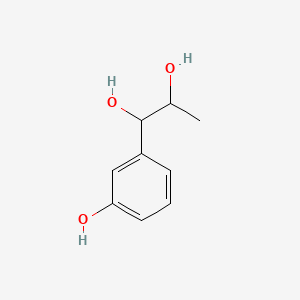
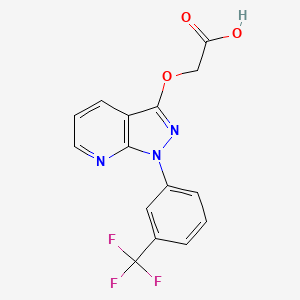
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
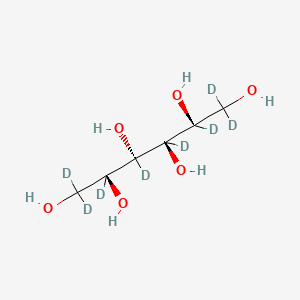
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
